![molecular formula C7H8O2S B3022885 Methyl 4-methylthiophene-3-carboxylate CAS No. 61755-84-8](/img/structure/B3022885.png)
Methyl 4-methylthiophene-3-carboxylate
Overview
Description
“Methyl 4-methylthiophene-3-carboxylate” is a chemical compound with the molecular formula C7H8O2S
. It is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom .
Molecular Structure Analysis
The molecular structure of “Methyl 4-methylthiophene-3-carboxylate” can be represented by the InChI code 1S/C7H8O2S/c1-5-3-10-4-6(5)7(8)9-2/h3-4H,1-2H3
. This indicates the presence of carbon ©, hydrogen (H), oxygen (O), and sulfur (S) atoms in the molecule .
Scientific Research Applications
- Methyl 4-methylthiophene-3-carboxylate and its derivatives have been evaluated for their antimicrobial potential. Compound S1 exhibited potent antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi . This suggests its potential as an antimicrobial agent.
- Compound S4 demonstrated excellent antifungal activity against both Candida albicans and Aspergillus niger . These findings highlight its relevance in combating fungal infections.
- Methyl 4-methylthiophene-3-carboxylate derivatives, particularly compounds S4 and S6, exhibited strong antioxidant activity . Their IC50 values were comparable to ascorbic acid, a well-known antioxidant.
- Compound S7 displayed remarkable anticorrosion efficiency (97.90%) with a low corrosion rate . This property could be valuable in protective coatings or materials exposed to corrosive environments.
- Compound S8 demonstrated effective cytotoxic activity against human lung cancer cells (A-549) . While further studies are needed, this suggests its potential as an anticancer agent.
- Methyl 4-methylthiophene-3-carboxylate can serve as a building block for more complex molecules. For instance, 2-butylthiophene (a related compound) is used in the synthesis of anticancer agents . Such intermediates play a crucial role in drug development.
Antimicrobial Activity
Antifungal Properties
Antioxidant Activity
Anticorrosion Applications
Anticancer Potential
Synthetic Intermediates
Safety and Hazards
Mechanism of Action
- Thiophenes are known to participate in various biological processes by binding to proteins, nucleic acids, or other cellular macromolecules .
- The alkyl radical can subsequently react with other cellular components, leading to changes in cellular function .
Target of Action
Mode of Action
Pharmacokinetics (ADME)
properties
IUPAC Name |
methyl 4-methylthiophene-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-5-3-10-4-6(5)7(8)9-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKSGPKSSPUXOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methylthiophene-3-carboxylate | |
CAS RN |
61755-84-8 | |
Record name | Methyl 4-methylthiophene-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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